9-(6-nitro-1,3-benzodioxol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
The compound 9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic molecule that features a unique combination of a benzodioxole ring, a nitro group, and a triazoloquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole ring, followed by the introduction of the nitro group through nitration. The triazoloquinazolinone core is then constructed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Typical reagents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis.
Mechanism of Action
The mechanism of action of 9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazoloquinazolinone core can interact with specific proteins, potentially disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- (E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea
Uniqueness
9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its potential as an anticancer agent sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C16H13N5O5 |
---|---|
Molecular Weight |
355.30 g/mol |
IUPAC Name |
9-(6-nitro-1,3-benzodioxol-5-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H13N5O5/c22-11-3-1-2-9-14(11)15(20-16(19-9)17-6-18-20)8-4-12-13(26-7-25-12)5-10(8)21(23)24/h4-6,15H,1-3,7H2,(H,17,18,19) |
InChI Key |
XWLDINGFGWJKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1 |
Origin of Product |
United States |
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